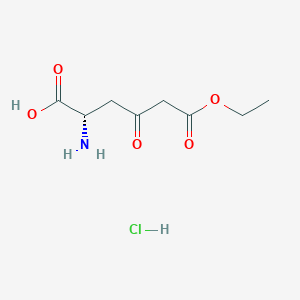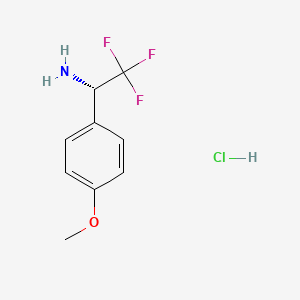![molecular formula C13H10ClN3 B11869332 7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine CAS No. 88406-56-8](/img/structure/B11869332.png)
7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by its fused bicyclic structure, which includes both an imidazole and a pyridine ring. It is known for its diverse applications in medicinal chemistry, particularly due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with an appropriate amine, followed by cyclization and reduction steps . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K₂CO₃) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Mecanismo De Acción
The mechanism of action of 7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as S-adenosylhomocysteine/methylthioadenosine nucleosidase, which play a role in microbial metabolism . Additionally, it may act as a selective inhibitor of cytochrome P450 enzymes, affecting various metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Chloro-1H-imidazo[4,5-b]pyridine
- 2-Phenylimidazo[4,5-b]pyridine
- 5-Methylimidazo[4,5-b]pyridine
Uniqueness
Compared to similar compounds, 7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its chloro and methyl groups contribute to its selectivity and potency in various applications .
Propiedades
Número CAS |
88406-56-8 |
|---|---|
Fórmula molecular |
C13H10ClN3 |
Peso molecular |
243.69 g/mol |
Nombre IUPAC |
7-chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C13H10ClN3/c1-8-7-10(14)11-13(15-8)17-12(16-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,15,16,17) |
Clave InChI |
PUBUUEDDOQENFU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=N1)N=C(N2)C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


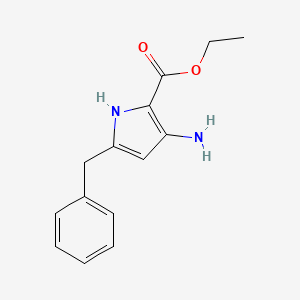

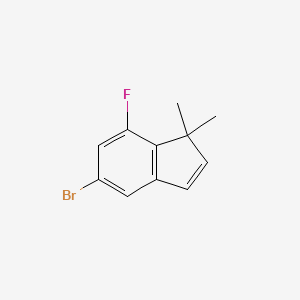
![2-(3-Chlorophenyl)imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B11869268.png)

![8-Amino-1,2-dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B11869285.png)
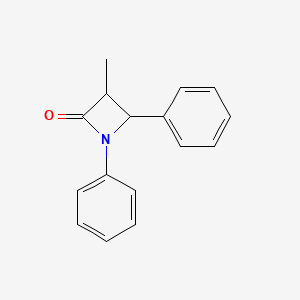
![3-Methoxy-5-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11869293.png)

